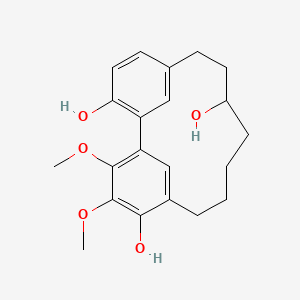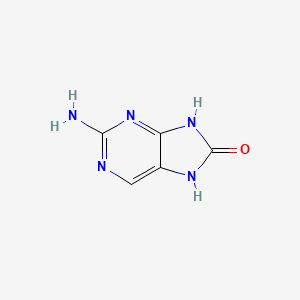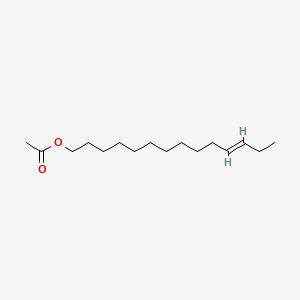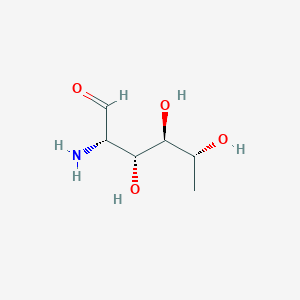
Myricanol
説明
Myricanol is a member of biphenyls.
This compound is a natural product found in Nageia nagi, Myrica nagi, and other organisms with data available.
科学的研究の応用
Myricanol in Obesity and Metabolic Disorders
Lipid Accumulation and Obesity : this compound, a diarylheptanoid isolated from Chinese bayberry, has been found to mitigate lipid accumulation in both 3T3-L1 adipocytes and high-fat diet-fed zebrafish. It acts by activating AMP-activated protein kinase (AMPK), suppressing adipogenesis, inducing lipolysis, and enhancing insulin-stimulated glucose uptake, positioning it as a potential therapeutic agent against obesity (Shen et al., 2019).
Muscle-Adipose Tissue Crosstalk : Studies have shown that this compound can modulate the crosstalk between adipose tissue and skeletal muscle, alleviating high-fat diet-induced obesity and insulin resistance. This highlights its potential in addressing metabolic disorders linked to obesity (Shen et al., 2019).
This compound in Cancer Research
Lung Cancer : this compound has demonstrated growth-inhibiting and apoptosis-inducing activities in human lung adenocarcinoma A549 cells and in vivo models. It influences the expression of key apoptosis-related genes, suggesting its potential as a treatment for lung cancer (Dai et al., 2014).
Leukemic Cells : this compound derivatives have shown effectiveness against human leukemic cells, particularly HL-60, by inducing apoptosis and influencing the cell cycle. This supports the potential of this compound in leukemia treatment (Dai et al., 2017).
This compound in Neurodegenerative Diseases
Alzheimer’s Disease : this compound has been identified as a compound that can destabilize the microtubule-associated protein tau, a key factor in Alzheimer's disease. This suggests its potential use in developing therapies for AD (Jones et al., 2011).
Neuroprotective Activity : this compound has shown protective effects against oxidative stress-induced cytotoxicity in neurodegenerative models, indicating its potential as a remedy for neurodegenerative diseases (Chen et al., 2017).
This compound in Cardiovascular Diseases
Vascular Smooth Muscle Cells : this compound inhibited proliferation and migration of vascular smooth muscle cells, suggesting its potential in treating cardiovascular diseases like atherosclerosis and post-stent stenosis (Fan et al., 2022).
Anti-Androgenic Activity : this compound has shown anti-androgenic activity, particularly in inhibiting testosterone 5alpha-reductase. This could have implications in conditions linked to androgen activity, including some cardiovascular diseases (Matsuda et al., 2001).
This compound in Infectious Diseases
- Salmonella Infections : this compound interferes with the DNA-binding activity of HilD in Salmonella enterica, inhibiting its type III secretion system. This highlights its potential in treating infections caused by gram-negative bacteria (Wu et al., 2020).
特性
IUPAC Name |
16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGBAZQAEOWGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1R,2S,3S,5Z,7S,8S,13S,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1234600.png)
![1-[(2r)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1234601.png)
![3-[3-(4-Tert-butylphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1234602.png)
![(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene](/img/structure/B1234605.png)
![1-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1234608.png)




![2H-Pyran-2-one,4-dihydroxy-2,4,5-trimethyl-2-furanyl)-1,3,5,7-octatetraenyl]-](/img/structure/B1234618.png)




